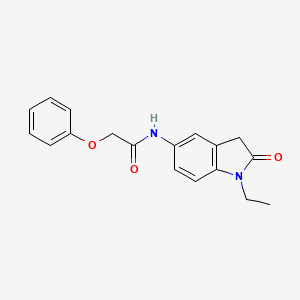

N-(1-ethyl-2-oxoindolin-5-yl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

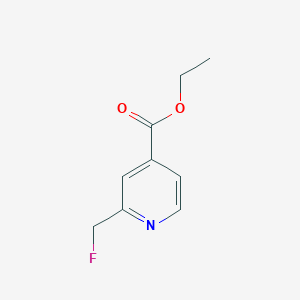

N-(1-ethyl-2-oxoindolin-5-yl)-2-phenoxyacetamide, commonly known as EOAI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EOAI is a synthetic compound that belongs to the family of indolin-2-ones and has been synthesized using various methods.

Applications De Recherche Scientifique

Heteroaromatic Sulfones in Biological Research

Heteroaromatic sulfones, such as the 4-(5-methanesulfonyl-[1,2,3,4]tetrazol-1-yl)-phenol (MSTP), have been explored for their selective reactivity with protein thiols, which is crucial for preventing cross-linking in proteomics workflows and for targeted redox investigations in biological research. Such compounds offer a solution to the limitations of traditional thiol-blocking reagents by providing improved selectivity and reactivity, essential for accurate studies of physiological and pathological processes (Chen et al., 2017).

Antioxidant Activities of Phenolic Compounds

Phenolic derivatives like acetaminophen, salicylate, and 5-aminosalicylate have been studied for their roles as antioxidants. These compounds exhibit varying degrees of effectiveness in inhibiting lipid peroxidation, acting as peroxyl radical scavengers. Their antioxidant properties have implications for developing protective agents against oxidative stress-related damage (Dinis, Maderia, & Almeida, 1994).

Biologically Active Compounds from 2-Oxoindoline Derivatives

The exploration of 2-oxoindoline derivatives for their biological activities, including the synthesis and pharmacological evaluation of compounds like N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, indicates a methodical approach to identifying new, active pharmaceutical agents. These compounds, having shown notable nootropic activity, underline the potential of 2-oxoindoline derivatives in drug discovery (Altukhov, 2014).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of amino groups, exemplified by the conversion of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, showcases a synthetic approach relevant to the preparation of intermediates for pharmaceuticals. The optimization of this process, including the selection of acyl donors and reaction conditions, is fundamental in the efficient synthesis of drug candidates (Magadum & Yadav, 2018).

Oxazolidinone Antibacterial Agents

Studies on oxazolidinone analogs, such as U-100592 and U-100766, for their in vitro antibacterial activities against a range of pathogens, underscore the therapeutic potential of novel chemical entities. These compounds, effective against resistant strains without cross-resistance issues, highlight the importance of structural modifications in developing new antibiotics (Zurenko et al., 1996).

Propriétés

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-2-20-16-9-8-14(10-13(16)11-18(20)22)19-17(21)12-23-15-6-4-3-5-7-15/h3-10H,2,11-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUQDEIHORKJNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2535397.png)

![2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide](/img/structure/B2535407.png)

![1-methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535418.png)

![(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2535420.png)